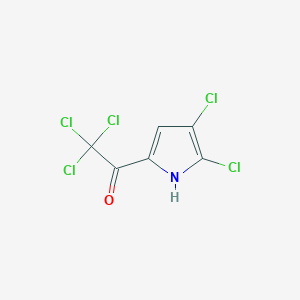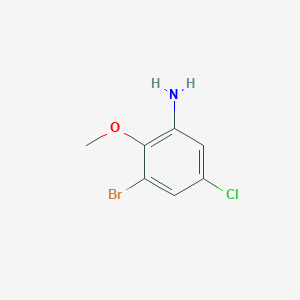
3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H7FN2O and a molecular weight of 190.18 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde is 1S/C10H7FN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H . This compound belongs to the class of organic compounds known as phenylpyrazoles, which consists of a pyrazole bound to a phenyl group .Physical And Chemical Properties Analysis
3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde has a molecular weight of 190.18 . It is a powder in physical form . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthetic Chemistry
The compound “3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde” belongs to the pyrazole family, a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives have been extensively studied in synthetic chemistry due to their promising agro-chemical, fluorescent, and biological properties . They are found as a core framework in a huge library of heterocyclic compounds .
Biological Activities
Pyrazole derivatives, including “3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde”, have been reported to exhibit a wide range of biological activities . These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Antileishmanial Activity
Some hydrazine-coupled pyrazoles have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
The same hydrazine-coupled pyrazoles also demonstrated significant antimalarial activities . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Drug Development
Due to their diverse pharmacological effects, pyrazole derivatives are considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This makes “3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde” a valuable compound in drug development.
Molecular Docking Studies
Molecular docking studies have been conducted on pyrazole derivatives to justify their biological activities . For instance, the molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .
Safety and Hazards
The safety information for 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
Similar compounds have been used in proteomics research , suggesting that this compound may also interact with proteins to exert its effects.
Mode of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde might interact with its targets in a similar manner.
Pharmacokinetics
Similar compounds have been analyzed according to the rule-of-five developed by lipinski co-workers , which suggests that this compound might have good absorption and bioavailability.
Result of Action
A related compound showed potent in vitro antipromastigote activity , suggesting that 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde might have similar effects.
Action Environment
Similar compounds exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °c to 340 °c , suggesting that this compound might also be stable under various environmental conditions.
Propriétés
IUPAC Name |
3-fluoro-4-pyrazol-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKXSDVUPAZQMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585469 |
Source


|
| Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | |
CAS RN |
433920-88-8 |
Source


|
| Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)


![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)





